3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is an organic compound that features a bromophenyl group, a pyrazolyl-pyridine moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Pyrazolyl-Pyridine Synthesis: Separately, 1-methyl-1H-pyrazole is synthesized and then coupled with 3-bromopyridine through a Suzuki coupling reaction.
Final Coupling: The bromophenyl intermediate is then coupled with the pyrazolyl-pyridine moiety using a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient or recyclable catalysts.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological pathways and interactions.
Industry
Agriculture: Potential use in the development of new agrochemicals.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Binding to and modulating the activity of specific receptors.
Pathway Modulation: Affecting various biochemical pathways by interacting with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide: Fluorine substitution instead of bromine.
Uniqueness
Bromine Substitution: The presence of bromine can influence the compound’s reactivity and interaction with biological targets differently compared to chlorine or fluorine.
Electronic Effects: Bromine’s electron-withdrawing properties can affect the compound’s overall electronic distribution, potentially altering its chemical and biological activity.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-24-13-16(12-23-24)19-15(6-4-10-21-19)11-22-18(25)9-8-14-5-2-3-7-17(14)20/h2-7,10,12-13H,8-9,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEALKCSGPHIWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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